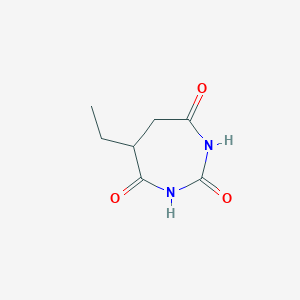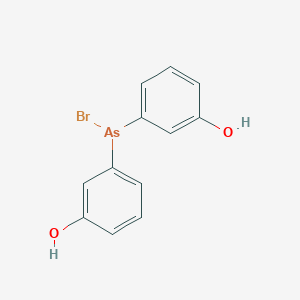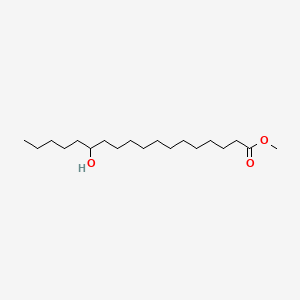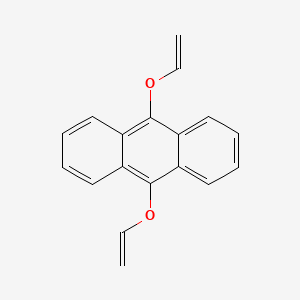
Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a dimethylamino group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The dimethylamino group is introduced through a subsequent reaction involving the appropriate dimethylamino reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their activity. The hydroxybenzoate moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Butyl 3-((dimethylamino)methyl)-4-hydroxybenzoate can be compared with other similar compounds such as:
- Methyl 3-((dimethylamino)methyl)-4-hydroxybenzoate
- Ethyl 3-((dimethylamino)methyl)-4-hydroxybenzoate
- Propyl 3-((dimethylamino)methyl)-4-hydroxybenzoate
These compounds share similar structural features but differ in the length of the alkyl chain. The butyl derivative is unique due to its specific physicochemical properties, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
6279-54-5 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
butyl 3-[(dimethylamino)methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-5-8-18-14(17)11-6-7-13(16)12(9-11)10-15(2)3/h6-7,9,16H,4-5,8,10H2,1-3H3 |
InChI Key |
PYUBXKHAWDQIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

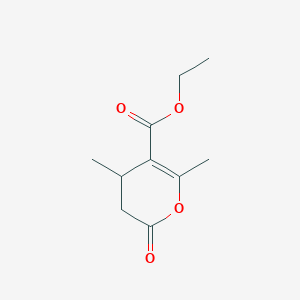
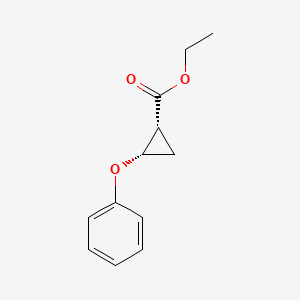
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
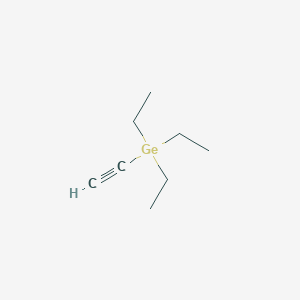
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
